Cas no 64988-71-2 (5-(Chloromethyl)-3-isopropylisoxazole)

5-(Chloromethyl)-3-isopropylisoxazole is a versatile heterocyclic compound featuring a reactive chloromethyl group and an isopropyl-substituted isoxazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloromethyl group allows for further functionalization through nucleophilic substitution or cross-coupling reactions, while the isoxazole ring contributes to stability and bioactivity. Its well-defined reactivity profile and compatibility with diverse reaction conditions enhance its utility in constructing complex molecular frameworks. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic applications.
5-(Chloromethyl)-3-isopropylisoxazole structure
64988-71-2 structure
Product Name:5-(Chloromethyl)-3-isopropylisoxazole
CAS No:64988-71-2
MF:C7H10ClNO
MW:159.613400936127
MDL:MFCD09701716
CID:501314
PubChem ID:329775571
Update Time:2025-06-08

5-(Chloromethyl)-3-isopropylisoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)-3-isopropylisoxazole
    • Isoxazole,5-(chloromethyl)-3-(1-methylethyl)-
    • 5-(chloromethyl)-3-isopropylisoxazole(SALTDATA: FREE)
    • 5-(chloromethyl)-3-propan-2-yl-1,2-oxazole
    • EN300-231553
    • 5-chloromethyl-3-isopropyl-isoxazole
    • FT-0747089
    • 5-(chloromethyl)-3-(propan-2-yl)-1,2-oxazole
    • MFCD09701716
    • DTXSID60494365
    • AB51039
    • DXCHZEISFLMPFZ-UHFFFAOYSA-N
    • AKOS005167946
    • 5-(Chloromethyl)-3-isopropylisoxazole, AldrichCPR
    • 64988-71-2
    • AS-6527
    • SCHEMBL745934
    • DA-18567
    • 5-(chloromethyl)-3-isopropyl-1,2-oxazole
    • STK352083
    • ALBB-009803
    • ISOXAZOLE, 5-(CHLOROMETHYL)-3-(1-METHYLETHYL)-
    • Isoxazole, 5-(chloromethyl)-3-(1-methylethyl)- (9CI)
    • G41271
    • MDL: MFCD09701716
    • Inchi: 1S/C7H10ClNO/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4H2,1-2H3
    • InChI Key: DXCHZEISFLMPFZ-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(C(C)C)=NO1

Computed Properties

  • Exact Mass: 159.04500
  • Monoisotopic Mass: 159.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.114
  • Boiling Point: 230.3°C at 760 mmHg
  • Flash Point: 93.1°C
  • Refractive Index: 1.478
  • PSA: 26.03000
  • LogP: 2.53680

5-(Chloromethyl)-3-isopropylisoxazole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

5-(Chloromethyl)-3-isopropylisoxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(Chloromethyl)-3-isopropylisoxazole Suppliers

Amadis Chemical Company Limited
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(CAS:64988-71-2)5-(Chloromethyl)-3-isopropylisoxazole
Order Number:A1167400
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):161.0
Email:sales@amadischem.com

Additional information on 5-(Chloromethyl)-3-isopropylisoxazole

Professional Introduction to 5-(Chloromethyl)-3-isopropylisoxazole (CAS No. 64988-71-2)

5-(Chloromethyl)-3-isopropylisoxazole, a compound with the chemical formula C7H11ClNO, is a significant molecule in the field of pharmaceutical and chemical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both a chloromethyl group and an isopropyl substituent on an isoxazole ring makes it a versatile intermediate for synthesizing various bioactive molecules.

The isoxazole ring is a heterocyclic aromatic structure that has been extensively studied for its pharmacological properties. Isoxazoles are known for their role in antimicrobial, anti-inflammatory, and anticonvulsant activities. The introduction of the chloromethyl group at the 5-position of the isoxazole ring enhances its reactivity, making it a valuable building block for further chemical modifications. The 3-isopropyl substituent contributes to the steric environment of the molecule, influencing its biological activity and interactions with biological targets.

Recent research has highlighted the importance of 5-(Chloromethyl)-3-isopropylisoxazole in the development of novel therapeutic agents. Studies have demonstrated its potential as a precursor in the synthesis of compounds with significant biological activity. For instance, researchers have explored its use in creating derivatives that exhibit potent inhibitory effects on specific enzymes and receptors involved in various diseases.

In particular, the chloromethyl group has been utilized to introduce further functionalization through nucleophilic substitution reactions. This property has enabled chemists to develop a wide range of derivatives with tailored biological activities. For example, researchers have synthesized analogs of this compound that show promising results in preclinical studies as inhibitors of kinases and other enzyme targets relevant to cancer therapy.

The isopropylisoxazole core has also been investigated for its potential in addressing neurological disorders. Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, making them candidates for further development as treatments for conditions such as Alzheimer's disease and Parkinson's disease. The combination of the chloromethyl and 3-isopropyl groups appears to enhance binding affinity to certain neurological targets, providing a rationale for their continued investigation.

From a synthetic chemistry perspective, 5-(Chloromethyl)-3-isopropylisoxazole serves as a key intermediate in multi-step syntheses. Its structural features allow for diverse modifications, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel lead compounds with therapeutic potential.

The compound's reactivity also makes it useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. These reactions have been employed to integrate additional functional groups into the isoxazole core, expanding the chemical space available for drug discovery.

Advances in computational chemistry have further enhanced the utility of 5-(Chloromethyl)-3-isopropylisoxazole. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the design of more effective derivatives. These computational tools have allowed researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments.

The pharmaceutical industry has taken note of these findings, leading to increased interest in licensing or collaborating on projects involving this compound. Several companies are currently exploring its potential for treating a variety of diseases, including inflammatory conditions and infectious diseases. The versatility of 5-(Chloromethyl)-3-isopropylisoxazole as a starting material makes it an attractive candidate for further development.

In conclusion, 5-(Chloromethyl)-3-isopropylisoxazole (CAS No. 64988-71-2) is a compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules with therapeutic applications. Ongoing research continues to uncover new ways to utilize this compound, reinforcing its importance in drug discovery efforts worldwide.

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Amadis Chemical Company Limited
(CAS:64988-71-2)5-(Chloromethyl)-3-isopropylisoxazole
A1167400
Purity:99%
Quantity:1g
Price ($):161.0
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